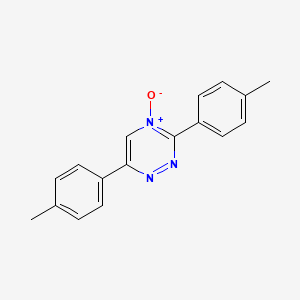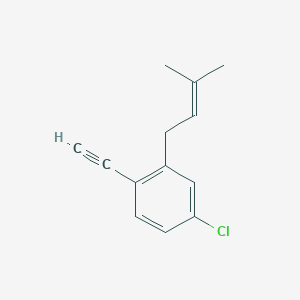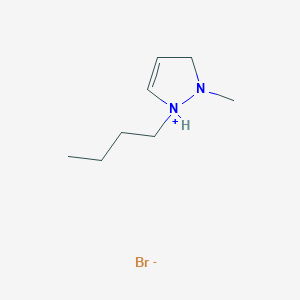
2,2-Dichloroacetic acid;3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroacetic acid;3-methoxypyridine is a chemical compound with the molecular formula C8H9Cl2NO3 It is a combination of two distinct chemical entities: 2,2-Dichloroacetic acid and 3-methoxypyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroacetic acid;3-methoxypyridine typically involves the reaction of 2,2-Dichloroacetic acid with 3-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity of the product. The reaction parameters are carefully monitored and controlled to maintain the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloroacetic acid;3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroacetic acid;3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease pathways.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroacetic acid;3-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, 2,2-Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. This inhibition can alter metabolic pathways and affect cellular functions . The exact mechanism of action of the combined compound is still under investigation and may involve multiple targets and pathways .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroacetic acid;3-methoxypyridine can be compared with similar compounds such as:
2,2-Dichloroacetic acid: A simpler analogue that shares some chemical properties but lacks the pyridine moiety.
3-Methoxypyridine: A related compound that contains the pyridine ring but does not have the dichloroacetic acid component
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
CAS-Nummer |
675840-07-0 |
|---|---|
Molekularformel |
C8H9Cl2NO3 |
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
2,2-dichloroacetic acid;3-methoxypyridine |
InChI |
InChI=1S/C6H7NO.C2H2Cl2O2/c1-8-6-3-2-4-7-5-6;3-1(4)2(5)6/h2-5H,1H3;1H,(H,5,6) |
InChI-Schlüssel |
MMWBAAGRNPJXCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC=C1.C(C(=O)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


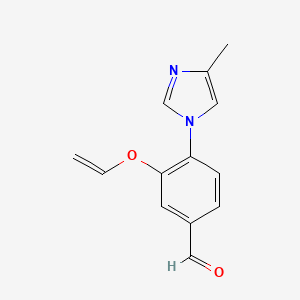
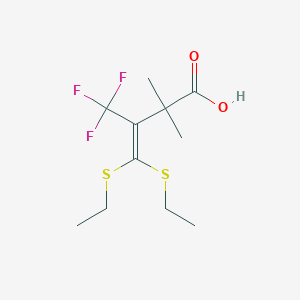
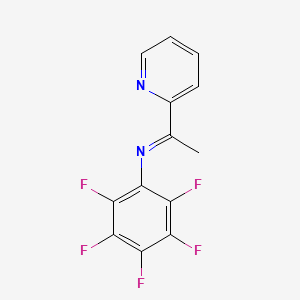
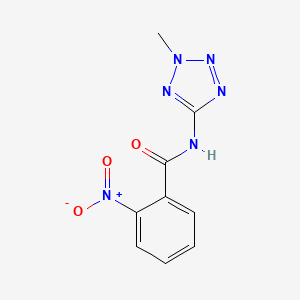
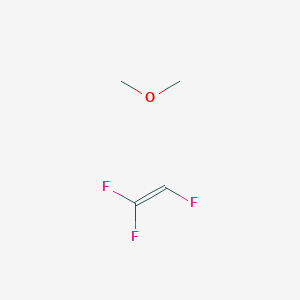
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)

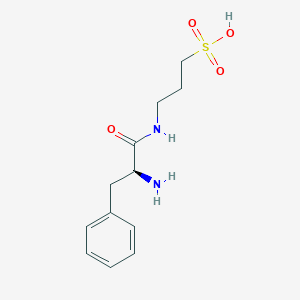
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
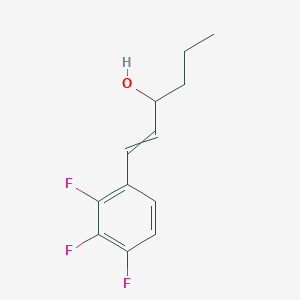
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
